Cas no 49602-28-0 (4-Iodoisothiazole)

4-Iodoisothiazole 化学的及び物理的性質
名前と識別子
-
- 4-iodo-1,2-thiazole
- 4-IODOISOTHIAZOLE
- 4-Iod-isothiazol
- 4-Iodo-isothiazole
- MFCD11110310
- DB-229163
- C3H2INS
- Isothiazole, 4-iodo-
- SB37351
- 49602-28-0
- SY237392
- EN300-316708
- AKOS016347697
- CS-0340279
- SCHEMBL14654112
- ORPLUOOTMBZERD-UHFFFAOYSA-N
- BS-38078
- STL433211
- DTXSID20447256
- ZBA60228
- 4-Iodoisothiazole
-
- MDL: MFCD11110310
- インチ: InChI=1S/C3H2INS/c4-3-1-5-6-2-3/h1-2H
- InChIKey: ORPLUOOTMBZERD-UHFFFAOYSA-N
- ほほえんだ: C1=NSC=C1I
計算された属性
- せいみつぶんしりょう: 210.89500
- どういたいしつりょう: 210.89527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 50.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 41.13000
- LogP: 1.74770
4-Iodoisothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316708-5g |
4-iodo-1,2-thiazole |
49602-28-0 | 95% | 5g |
$1075.0 | 2023-09-05 | |
Enamine | EN300-316708-0.25g |
4-iodo-1,2-thiazole |
49602-28-0 | 95% | 0.25g |
$142.0 | 2023-09-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-5g |
4-Iodo-isothiazole |
49602-28-0 | 95% | 5g |
¥13640.55 | 2025-01-20 | |
eNovation Chemicals LLC | Y1008835-250mg |
4-Iodo-isothiazole |
49602-28-0 | 95% | 250mg |
$215 | 2024-07-28 | |
abcr | AB493186-1 g |
4-Iodoisothiazole |
49602-28-0 | 1g |
€565.00 | 2023-04-19 | ||
Alichem | A059003018-1g |
4-Iodoisothiazole |
49602-28-0 | 95% | 1g |
$381.99 | 2023-09-01 | |
TRC | I708115-10mg |
4-Iodoisothiazole |
49602-28-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-1g |
4-Iodo-isothiazole |
49602-28-0 | 95% | 1g |
3816.19CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0359-500mg |
4-Iodo-isothiazole |
49602-28-0 | 95% | 500mg |
2332.12CNY | 2021-05-08 | |
Enamine | EN300-316708-1g |
4-iodo-1,2-thiazole |
49602-28-0 | 95% | 1g |
$371.0 | 2023-09-05 |
4-Iodoisothiazole 関連文献
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Rodislav V. Kaberdin,Vladimir I. Potkin Russ. Chem. Rev. 2002 71 673
-
M. P. L. Caton,D. H. Jones,R. Slack,K. R. H. Wooldridge J. Chem. Soc. 1964 446
-
3. Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acidCharlotte G. J?rgensen,Rasmus P. Clausen,Kasper B. Hansen,Hans Br?uner-Osborne,Birgitte Nielsen,Bj?rn Metzler,Jan Kehler,Povl Krogsgaard-Larsen,Ulf Madsen Org. Biomol. Chem. 2007 5 463
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Irene C. Christoforou,Panayiotis A. Koutentis Org. Biomol. Chem. 2007 5 1381
4-Iodoisothiazoleに関する追加情報
4-Iodoisothiazole: A Comprehensive Overview
The compound with CAS No. 49602-28-0, commonly referred to as 4-Iodoisothiazole, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the family of isothiazole derivatives, which have garnered considerable attention due to their unique structural properties and versatile applications. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of 4-Iodoisothiazole and its potential uses across various industries.
4-Iodoisothiazole is characterized by its heterocyclic structure, featuring a five-membered ring with two heteroatoms: one sulfur and one nitrogen atom. The presence of an iodine substituent at the fourth position imparts distinct electronic and steric properties to the molecule, making it highly reactive in certain chemical transformations. This reactivity has been exploited in numerous research studies, particularly in the development of advanced materials and pharmaceutical agents.
Recent studies have highlighted the potential of 4-Iodoisothiazole as a building block for constructing functional materials. For instance, researchers have successfully incorporated this compound into polymer frameworks, resulting in materials with enhanced mechanical strength and thermal stability. These findings underscore the importance of 4-Iodoisothiazole in the design of next-generation polymers for applications ranging from aerospace engineering to biomedical devices.
In the pharmaceutical sector, 4-Iodoisothiazole has shown promise as a lead compound for drug discovery. Its ability to form stable complexes with metal ions has led to investigations into its potential as an antimicrobial agent. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 4-Iodoisothiazole exhibit potent activity against a panel of bacterial strains, suggesting its utility in developing novel antibiotics.
The synthesis of 4-Iodoisothiazole has also been a focal point of recent research efforts. Traditional methods often involve multi-step reactions with low yields, limiting its large-scale production. However, innovative approaches such as microwave-assisted synthesis and catalytic cross-coupling reactions have significantly improved the efficiency and scalability of its production. These advancements are expected to drive the commercialization of 4-Iodoisothiazole in various industrial sectors.
Furthermore, the electronic properties of 4-Iodoisothiazole make it an attractive candidate for applications in optoelectronics and sensor technology. Studies have shown that films made from this compound exhibit excellent charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and flexible electronics.
In conclusion, 4-Iodoisothiazole (CAS No. 49602-28-0) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in future technological advancements.
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